trans-5-Decene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSXESKOOOTOV-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873229 | |

| Record name | (E)-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | trans-5-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7433-56-9, 7433-78-5 | |

| Record name | (5E)-5-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-5-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-Decene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-5-Decene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-dec-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-5-Decene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8FZ66YW4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trans-5-decene chemical properties and structure

An In-Depth Technical Guide to (E)-5-Decene: Structure, Properties, and Experimental Considerations

This guide provides a comprehensive technical overview of trans-5-decene, also known as (E)-5-decene. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the molecule's structure, properties, and practical handling. The methodologies described are framed to be self-validating, ensuring that experimental outcomes confirm the identity and purity of the subject compound.

Molecular Structure and Identification

(E)-5-Decene is a simple, unbranched alkene with the double bond located centrally in its ten-carbon chain. The "(E)" designation, from the German entgegen (opposite), specifies the stereochemistry at the double bond: the two higher-priority groups (the butyl chains on either side) are on opposite sides of the double bond plane. This trans configuration results in a more linear and stable geometry compared to its cis-isomer, which influences its physical properties such as boiling point and density.

The unambiguous identification of trans-5-decene relies on a combination of its unique identifiers and spectroscopic signatures.

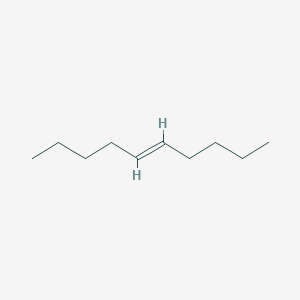

Diagram 1: Chemical Structure of (E)-5-Decene

Caption: 2D structure of (E)-5-decene, highlighting the trans configuration.

Table 1: Chemical Identifiers for trans-5-Decene

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-dec-5-ene | [1][2][3] |

| Synonyms | trans-5-Decene, (E)-5-Decene, 5-trans-Decene | [1][4] |

| CAS Number | 7433-56-9 | [1][5][6] |

| Molecular Formula | C₁₀H₂₀ | [4][5][6] |

| Molecular Weight | 140.27 g/mol | [4][5][6] |

| InChI Key | UURSXESKOOOTOV-MDZDMXLPSA-N | [1][2][7] |

| SMILES | CCCCC=CCCCC | [2][5][7] |

| EC Number | 231-080-7 | [7] |

| MDL Number | MFCD00009508 | [2][5][7] |

Physicochemical Properties

The physical properties of trans-5-decene are a direct consequence of its molecular structure. As a non-polar hydrocarbon, it is insoluble in water but soluble in common organic solvents.[3][8] Its relatively low molecular weight and lack of strong intermolecular forces result in a moderate boiling point and a liquid state at room temperature.[5] The trans geometry allows for more efficient packing of molecules compared to the cis-isomer, which can slightly influence properties like melting point and density.

Table 2: Key Physicochemical Properties of trans-5-Decene

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [4][9] |

| Boiling Point | 170-172°C | [5][7][10] |

| Melting Point | -73°C | [11] |

| Density | 0.74 g/cm³ (at 25°C) | [5][7][10] |

| Refractive Index (n20/D) | 1.424 | [7][10][11] |

| Flash Point | 46°C (114.8°F) | [5][7][10] |

| Water Solubility | Insoluble | [3][8] |

Insight for Application: The flash point of 46°C indicates that trans-5-decene is a flammable liquid and must be handled away from ignition sources.[5][7] Its boiling point of ~170°C is sufficiently high to minimize significant evaporation at room temperature, simplifying handling, but it is volatile enough for techniques like gas chromatography.[1]

Spectroscopic Characterization: A Self-Validating Protocol

Spectroscopic analysis is essential for confirming the identity and purity of trans-5-decene after synthesis or before use. The expected spectral features serve as a validation checkpoint.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The key diagnostic signals are the vinylic protons (CH=CH) which are expected to appear around 5.4 ppm. The large coupling constant (J ≈ 15 Hz) between these protons is characteristic of a trans-alkene. The aliphatic protons will appear as multiplets further upfield: the allylic protons (-CH₂-CH=) around 2.0 ppm, other methylene protons (~1.3-1.4 ppm), and the terminal methyl protons (-CH₃) as a triplet around 0.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The vinylic carbons (C=C) should appear around 130 ppm. The aliphatic carbons will be found upfield, typically between 14 and 35 ppm. The symmetry of the molecule means only five distinct carbon signals are expected.

-

IR (Infrared) Spectroscopy: A sharp, characteristic C-H stretching peak for the vinylic hydrogens should appear just above 3000 cm⁻¹. The most diagnostic peak is the C=C stretch, which is often weak or absent in symmetrical trans-alkenes due to a lack of a significant dipole moment change. However, a strong out-of-plane C-H bending absorption around 965-970 cm⁻¹ is a definitive indicator of a trans-disubstituted double bond.[1]

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 140. The fragmentation pattern will be characterized by cleavage at the allylic positions, leading to characteristic fragment ions.

Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures a high-quality spectrum for structural validation.

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-5-decene in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar analytes due to its excellent dissolving power and the deuterium lock signal.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 45-degree pulse, 1-2 second relaxation delay, 16-32 scans for a good signal-to-noise ratio).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak of CHCl₃ at 7.26 ppm. Integrate the signals to determine proton ratios and measure coupling constants to confirm the trans stereochemistry.

Synthesis and Reactivity

Representative Synthesis: McMurry Coupling

A common method for synthesizing symmetrical alkenes like trans-5-decene is the McMurry reaction, which involves the reductive coupling of two molecules of an aldehyde or ketone.[12] For trans-5-decene, the precursor would be pentanal.

Diagram 2: McMurry Coupling Synthesis Workflow

Caption: Workflow for the synthesis of trans-5-decene via McMurry coupling.

Protocol: McMurry Coupling of Pentanal

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a slurry of a low-valent titanium reagent. This can be achieved by reacting TiCl₃ with a reducing agent like LiAlH₄ or Zn-Cu couple in a dry ether solvent (e.g., THF).

-

Addition of Precursor: Cool the titanium slurry (typically to 0°C or below). Slowly add a solution of pentanal in the same dry solvent via a dropping funnel. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the completion of the coupling. The reaction progress can be monitored by TLC or GC.

-

Workup: Cool the reaction mixture and quench it by carefully adding aqueous potassium carbonate or a similar mild base.

-

Extraction: Filter the mixture to remove titanium oxides. Extract the filtrate with a non-polar solvent like hexane or pentane.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product, a mixture of cis- and trans-5-decene, is then purified by fractional distillation to isolate the trans-isomer.

-

Validation: Confirm the identity and purity of the isolated product using the spectroscopic methods outlined in Section 3.

Key Reactivity

The chemistry of trans-5-decene is dominated by its C=C double bond. It undergoes typical electrophilic addition reactions (e.g., with halogens, hydrogen halides) and can be oxidized (e.g., ozonolysis, epoxidation) or reduced (catalytic hydrogenation) at the double bond. It has been used as a substrate to study the stability of Criegee intermediates formed during ozonolysis.[2][3]

Safety, Handling, and Storage

Proper handling of trans-5-decene is paramount for laboratory safety. It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[4][5][7]

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [4][5][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [4][5][7] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle trans-5-decene inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[7]

-

Fire Safety: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools for transfers. Ensure a Class B fire extinguisher is available.

-

Handling: Avoid contact with skin and eyes. Ground and bond containers when transferring large quantities to prevent static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][5] Recommended storage temperature is between 10°C and 25°C.[5] Store away from strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

trans-5-Decene is a fundamental chemical building block whose properties are dictated by its simple, symmetrical, and non-polar structure. A thorough understanding of its physicochemical characteristics, combined with rigorous spectroscopic validation and adherence to strict safety protocols, is essential for its successful application in research and development. The experimental frameworks provided in this guide are designed to ensure both the integrity of the scientific results and the safety of the professionals handling this compound.

References

-

Thermo Scientific Alfa Aesar. (n.d.). trans-5-Decene, 97%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637820, trans-5-Decene. Retrieved from [Link]

-

NIST. (n.d.). 5-Decene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of cis-5-decene and trans-5-decene from pentanal. Retrieved from [Link]

-

Haz-Map. (n.d.). trans-5-Decene. Retrieved from [Link]

Sources

- 1. 5-Decene, (E)- [webbook.nist.gov]

- 2. trans-5-Decene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. trans-5-Decene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. trans-5-Decene | C10H20 | CID 637820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 反式-5-癸烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 7433-56-9 CAS MSDS (TRANS-5-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. trans-5-Decene - Hazardous Agents | Haz-Map [haz-map.com]

- 10. trans-5-Decene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 11. guidechem.com [guidechem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of trans-5-Decene

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of trans-5-decene (CAS RN: 7433-56-9), a C10 unsaturated hydrocarbon. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes key data from authoritative sources, details experimental methodologies for property determination, and offers insights into the practical application of this knowledge. The guide includes a detailed protocol for purity assessment via gas chromatography and a representative synthetic route, providing a holistic understanding of this compound's characteristics from synthesis to analysis.

Introduction: The Significance of trans-5-Decene

trans-5-Decene, with the chemical formula C₁₀H₂₀, is a colorless liquid at room temperature.[1] As an internal alkene, its stereochemistry and chain length impart specific physical and chemical characteristics that are of interest in various fields. It has been utilized in studies characterizing the stability of Criegee intermediates in ozonolysis and in reactions with phenoxathiin cation radicals to form bis(10-phenoxathiiniumyl) alkane adducts.[2][3] A thorough understanding of its physical properties is paramount for its effective use in synthesis, as a solvent, or as a starting material for further chemical transformations. The purity of trans-5-decene is critical, as isomers or other impurities can significantly affect reaction outcomes and the properties of resulting products.

Core Physical Properties of trans-5-Decene

The physical properties of a compound are dictated by its molecular structure. For trans-5-decene, the ten-carbon chain and the centrally located trans-double bond are the primary determinants of its physical state, volatility, and solubility.

Summary of Physical Data

The following table summarizes the key physical properties of trans-5-decene, compiled from various reputable sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ | [1][4] |

| Molecular Weight | 140.27 g/mol | [1][2][3][4] |

| CAS Registry Number | 7433-56-9 | [1][2][4] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 170-172 °C at 750-760 mmHg | [1][2][3][6][7] |

| Melting Point | -73 °C | [6][7] |

| Density | 0.74 g/cm³ at 25 °C | [1][2][3][7] |

| Refractive Index (n₂₀/D) | 1.424 | [2][3][6][7] |

| Flash Point | 46 °C (114-115 °F) | [1][2][6][7] |

| Solubility | Insoluble in water | [2][7][8] |

| IUPAC Name | (E)-dec-5-ene | [4] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the unambiguous identification and characterization of trans-5-decene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling constants of the vinylic protons are characteristic of the trans-configuration.[9]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum of trans-5-decene exhibits characteristic absorption bands. A key feature for trans-alkenes is the out-of-plane C-H bending vibration around 965-980 cm⁻¹.[8]

-

-

Mass Spectrometry (MS) :

-

The mass spectrum provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.[4]

-

-

Gas Chromatography (GC) :

-

The retention time in a gas chromatogram is a characteristic property under specific analytical conditions and is used for identification and purity assessment. Kovats retention indices are also reported for trans-5-decene.[4]

-

Experimental Methodologies

The accurate determination of physical properties relies on standardized and validated experimental protocols. This section provides an overview of a key analytical method for assessing the purity of trans-5-decene and a representative synthetic route.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for analyzing the purity of volatile organic compounds like trans-5-decene. The principle lies in the differential partitioning of the sample components between a stationary phase and a mobile gas phase.

The choice of a non-polar capillary column (e.g., with a 100% dimethylpolysiloxane stationary phase) is based on the non-polar nature of trans-5-decene, ensuring good separation based on boiling points. A flame ionization detector (FID) is selected for its high sensitivity to hydrocarbons. The temperature program is designed to ensure the elution of trans-5-decene and potential impurities within a reasonable timeframe while maintaining good peak resolution.

This protocol is designed to be self-validating through the inclusion of system suitability checks and the use of a well-characterized reference standard.

Objective: To determine the purity of a trans-5-decene sample by assessing the area percentage of the main peak.

Materials:

-

Gas Chromatograph with FID

-

Capillary Column (e.g., DB-1, HP-1, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

High-purity helium or hydrogen as carrier gas

-

trans-5-Decene sample

-

High-purity solvent for dilution (e.g., hexane)

-

Volumetric flasks and syringes

Procedure:

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 280 °C.

-

Set the carrier gas flow rate (constant flow mode is recommended).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

-

Sample Preparation:

-

Prepare a dilute solution of the trans-5-decene sample in hexane (e.g., 1% v/v).

-

-

Injection:

-

Inject 1 µL of the prepared sample into the GC.

-

-

Data Acquisition and Analysis:

-

Acquire the chromatogram.

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the trans-5-decene peak relative to the total area of all peaks (excluding the solvent peak).

-

Percent Purity = (Area of trans-5-decene peak / Total area of all peaks) x 100

-

System Suitability: Before analyzing samples, inject a known standard to verify column performance, including resolution, peak shape, and retention time stability.

Caption: Synthesis and Purification of trans-5-Decene.

Safety, Handling, and Storage

trans-5-Decene is a flammable liquid and vapor. [1][4]It may cause skin and eye irritation, as well as respiratory irritation. [1][4]Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, well-ventilated area away from strong oxidizing agents. [2][8]Keep the container tightly closed. [1][2][8]

Conclusion

This technical guide has provided a detailed examination of the physical properties of trans-5-decene. The presented data, experimental protocols, and underlying scientific principles offer a robust foundation for researchers and professionals working with this compound. The accurate characterization of trans-5-decene is essential for its successful application in research and development, and the methodologies outlined herein provide a clear path to achieving this.

References

-

Haz-Map. (n.d.). trans-5-Decene. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of cis-5-decene and trans-5-decene from pentanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23916, 5-Decene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Decene, (E)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Decene, (E)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Decene, (E)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Decene, (E)-. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 20). How To Read Gas Chromatography Analysis? [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Retrieved from [Link]

-

Agilent. (n.d.). Gasoline Analysis by GC-FID and GC-MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Decene, (E)-. Retrieved from [Link]

-

Silver Fern Chemical Inc. (n.d.). 1-Decene (C10) Supplier. Retrieved from [Link] [10]32. JoVE. (2023, April 30). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Retrieved from [Link]

-

Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link] [11]34. ASTM International. (n.d.). Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). Retrieved from [Link]

-

ASTM International. (n.d.). Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. Retrieved from [Link]

-

ReactionWeb.io. (n.d.). Alkyne + Na/NH3. Retrieved from [Link] [12]37. University of Calgary. (n.d.). Ch 9 : Alkynes + Na + NH3. Retrieved from [Link]

-

SCION Instruments. (n.d.). ASTM D7900 | Light Hydrocarbons in Stabilized Crude Oils. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

Sources

- 1. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. reactionweb.io [reactionweb.io]

- 6. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. IR spectrum: Alkenes [quimicaorganica.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Purification [chem.rochester.edu]

- 12. How To [chem.rochester.edu]

spectroscopic data for trans-5-decene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of trans-5-Decene

Introduction

trans-5-Decene (CAS Registry Number: 7433-56-9) is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀.[1] As a simple alkene, it serves as an excellent model compound for understanding the application of fundamental spectroscopic techniques in the structural elucidation of organic molecules. The unambiguous determination of its structure, particularly the confirmation of the trans (E) stereochemistry of the double bond, relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide provides a detailed analysis of the NMR, IR, and MS data for trans-5-decene. It is designed for researchers and scientists who require a practical understanding of how to acquire and interpret spectroscopic data to verify molecular structure and purity. The methodologies and interpretations presented herein are grounded in established chemical principles and validated through data from authoritative spectral databases.

Molecular Structure and Symmetry

Before delving into the spectral data, it is crucial to recognize the structural features of trans-5-decene. The molecule possesses a C₂ axis of symmetry bisecting the C5=C6 double bond. This symmetry element means that the carbons and protons on one side of the double bond are chemically equivalent to those on the other (C4 is equivalent to C7, C3 to C8, etc.). This equivalence significantly simplifies the expected NMR spectra by reducing the number of unique signals.

Caption: Chemical structure of trans-5-decene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and stereochemistry.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Due to the molecule's symmetry, only five unique proton signals are expected.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~5.40 | Triplet of Triplets (tt) | 2H | H5, H6 (Olefinic) |

| 2 | ~1.98 | Multiplet (m) | 4H | H4, H7 (Allylic) |

| 3 | ~1.35 | Multiplet (m) | 4H | H3, H8 |

| 4 | ~1.28 | Sextet | 4H | H2, H9 |

| 5 | ~0.88 | Triplet (t) | 6H | H1, H10 (Methyl) |

| Data sourced and compiled from ChemicalBook and typical values for similar structures.[2] |

Interpretation:

-

Olefinic Protons (H5, H6): The signal around 5.40 ppm is characteristic of protons attached to a C=C double bond. The downfield shift is due to the deshielding effect of the π-electron system. The key diagnostic feature for the trans configuration is the large coupling constant (~15 Hz) between H5 and H6, which is not explicitly resolved in a low-resolution multiplet but is a defining characteristic of trans-vinylic protons.

-

Allylic Protons (H4, H7): The protons on the carbons adjacent to the double bond appear around 1.98 ppm. Their position is slightly downfield from typical alkane protons due to the proximity of the double bond.

-

Alkyl Chain Protons (H2, H3, H8, H9): These protons appear in the typical aliphatic region (1.2-1.4 ppm) and overlap, forming complex multiplets.

-

Terminal Methyl Protons (H1, H10): The signal furthest upfield at ~0.88 ppm corresponds to the six equivalent protons of the two terminal methyl groups. The triplet multiplicity indicates that they are adjacent to a CH₂ group (H2 and H9, respectively).

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Given the symmetry of trans-5-decene, we expect to see only five distinct signals.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 131.2 | C5, C6 (Olefinic) |

| 2 | 32.8 | C4, C7 (Allylic) |

| 3 | 31.7 | C3, C8 |

| 4 | 22.8 | C2, C9 |

| 5 | 14.1 | C1, C10 (Methyl) |

| Data sourced from SpectraBase.[3] |

Interpretation:

-

Olefinic Carbons (C5, C6): The signal at 131.2 ppm is in the characteristic range for sp²-hybridized carbons in an alkene (100-150 ppm).[4] The presence of a single signal for both carbons confirms the molecule's symmetry.

-

Alkyl Carbons (C1-C4, C7-C10): The remaining four signals appear in the upfield aliphatic region (< 40 ppm). The allylic carbons (C4, C7) are observed at 32.8 ppm, while the terminal methyl carbons (C1, C10) are the most shielded, appearing at 14.1 ppm.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of trans-5-decene and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard as it is an excellent solvent for nonpolar compounds and its deuterium signal is used for field-frequency locking by the spectrometer.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[4]

-

Data Acquisition: Transfer the sample to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain a clean, interpretable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

IR Spectral Data

The IR spectrum of trans-5-decene is dominated by absorptions from C-H and C=C bonds. The most critical peak for stereochemical assignment is the out-of-plane C-H bending mode.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3025 | Medium | =C-H Stretch (sp² C-H) |

| 2960, 2925, 2855 | Strong | -C-H Stretch (sp³ C-H) |

| ~1670 | Weak / Medium | C=C Stretch |

| 1465 | Medium | -CH₂- Bend (Scissoring) |

| ~965 | Strong | =C-H Bend (Out-of-plane, trans) |

| Data sourced and compiled from the NIST Chemistry WebBook and established IR correlation tables.[6] |

Interpretation:

-

C-H Stretches: The spectrum shows distinct absorptions for C-H bonds. The peak just above 3000 cm⁻¹ (~3025 cm⁻¹) is characteristic of hydrogens attached to the sp² carbons of the double bond. The strong cluster of peaks below 3000 cm⁻¹ is from the numerous sp³ C-H bonds in the butyl side chains.[7]

-

C=C Stretch: A weak to medium absorption appears around 1670 cm⁻¹. For highly symmetrical trans-alkenes, this stretch has a very small change in dipole moment, resulting in a weak or sometimes absent peak. Its presence confirms the double bond but provides little stereochemical information.

-

trans-Alkene Diagnostic Peak: The most definitive peak in the spectrum is the strong absorption at approximately 965 cm⁻¹. This peak is characteristic of the out-of-plane C-H wagging (bending) vibration of a trans-disubstituted double bond.[6] Its high intensity and unique position make it an unambiguous marker for the trans stereoisomer. A cis-alkene would instead show a characteristic peak around 675-730 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As trans-5-decene is a liquid at room temperature, the simplest method is to prepare a neat liquid film.

-

Method: Place one drop of the liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹).

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder.

-

Background Scan: First, run a background scan with no sample in the beam path to measure the contribution of atmospheric CO₂ and water vapor.

-

Sample Scan: Run the sample scan. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint that can be used to deduce its structure.

Mass Spectral Data

The EI mass spectrum of trans-5-decene shows a clear molecular ion peak and a series of fragment ions resulting from predictable cleavage pathways.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| 140 | ~15 | [C₁₀H₂₀]⁺ (Molecular Ion, M⁺) |

| 97 | ~30 | [M - C₃H₇]⁺ |

| 83 | ~45 | [M - C₄H₉]⁺ (Allylic Cleavage) |

| 69 | ~80 | [C₅H₉]⁺ |

| 55 | ~100 | [C₄H₇]⁺ (Base Peak) |

| 41 | ~95 | [C₃H₅]⁺ |

| Data sourced from the NIST Chemistry WebBook.[8] |

Interpretation:

-

Molecular Ion (M⁺): The peak at m/z 140 corresponds to the intact molecule minus one electron, confirming the molecular weight of 140.27 g/mol .[1][8]

-

Fragmentation Pattern: Alkenes primarily fragment via cleavage of the bonds allylic to the double bond, as this results in a resonance-stabilized allylic carbocation. For trans-5-decene, the C4-C3 bond (and the equivalent C7-C8 bond) is the allylic C-C bond.

-

Allylic Cleavage: Cleavage at the C4-C3 bond (or C7-C8) results in the loss of a butyl radical (•C₄H₉, mass 57) to produce a fragment at m/z = 140 - 57 = 83. This is a significant peak in the spectrum.

-

Other Fragments: The other major peaks (m/z 69, 55, 41) are smaller hydrocarbon fragments that are characteristic of alkene fragmentation patterns. The base peak at m/z 55 is a common and stable C₄H₇⁺ fragment.

-

Caption: Primary allylic fragmentation pathway in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of trans-5-decene (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into the GC. The sample is vaporized and carried by a helium carrier gas through a capillary column (e.g., a nonpolar DB-5ms column). The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive analysis of trans-5-decene using NMR, IR, and MS provides a self-validating system for its structural confirmation.

-

NMR spectroscopy establishes the complete carbon-hydrogen framework, and the symmetry of the molecule is clearly reflected in the number of unique signals.

-

IR spectroscopy provides definitive proof of the alkene functional group and, most critically, uses the strong absorption band at ~965 cm⁻¹ to unambiguously assign the trans stereochemistry.

-

Mass spectrometry confirms the correct molecular weight and shows a fragmentation pattern, dominated by allylic cleavage, that is perfectly consistent with the proposed structure.

Together, these three techniques offer a powerful and complementary approach, leaving no ambiguity in the structural assignment of trans-5-decene. This analytical workflow is fundamental to synthetic chemistry, quality control, and materials science.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 5-Decene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phase change data for 5-Decene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). trans-5-Decene. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 5-Decene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectrum details for 5-Decene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum (electron ionization) for 5-Decene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). trans-5-Decene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analyst. Retrieved from

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectral Data of 1-5. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.). 4. 13C NMR Spectroscopy.

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). trans-5-Decen-1-ol. SpectraBase. Retrieved from [Link]

Sources

- 1. 5-Decene, (E)- [webbook.nist.gov]

- 2. TRANS-5-DECENE(7433-56-9) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5-Decene, (E)- [webbook.nist.gov]

A Technical Guide to the Stereoselective Synthesis of trans-5-Decene from Pentanal via the Horner-Wadsworth-Emmons Reaction

Abstract: This technical guide provides a comprehensive overview of a robust and highly stereoselective method for the synthesis of trans-5-decene, an alkene of interest in various fields of chemical research. The synthesis commences from the readily available starting material, pentanal. The core of this synthetic strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its ability to produce (E)-alkenes with high selectivity. This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols, and explain the rationale behind the procedural choices, thereby offering a self-validating system for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Stereoselective Olefination

The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry. The geometric isomerism of the carbon-carbon double bond profoundly influences a molecule's physical, chemical, and biological properties. While numerous methods for alkene synthesis exist, achieving high stereoselectivity for either the (E) (trans) or (Z) (cis) isomer remains a significant challenge.

Classic olefination methods, such as the Wittig reaction, offer a powerful tool for converting carbonyls into alkenes.[1][2] However, the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield predominantly (E)-alkenes.[3][4] For syntheses where high (E)-selectivity is paramount, the Horner-Wadsworth-Emmons (HWE) reaction presents a superior alternative.[5][6]

The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[7] This modification offers several distinct advantages, including the excellent propensity to form (E)-alkenes, the use of more reactive reagents that can engage even hindered ketones, and a simpler purification process, as the dialkyl phosphate byproduct is water-soluble and easily removed.[5][8] This guide details the application of the HWE reaction for the targeted synthesis of trans-5-decene from pentanal.

Mechanistic Rationale for (E)-Selectivity

The success of this synthesis hinges on a two-stage process: the preparation of the key phosphonate reagent followed by the stereoselective olefination reaction.

Stage 1: Synthesis of the Phosphonate Ester via the Michaelis-Arbuzov Reaction

The required HWE reagent, diethyl pentylphosphonate, is synthesized from 1-bromopentane and triethyl phosphite. This transformation proceeds via the Michaelis-Arbuzov reaction, a classic and efficient method for forming carbon-phosphorus bonds. The reaction involves the SN2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic carbon of 1-bromopentane. The resulting intermediate then undergoes dealkylation, typically through another SN2 attack by the bromide ion on one of the ethyl groups, to yield the stable diethyl pentylphosphonate and bromoethane as a volatile byproduct.[9]

Stage 2: The Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction itself is a multi-step process that begins with the deprotonation of the phosphonate ester to generate the key nucleophile, the phosphonate carbanion.[7]

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic α-proton from diethyl pentylphosphonate, creating a highly nucleophilic phosphonate carbanion.[5]

-

Nucleophilic Addition: The generated carbanion attacks the electrophilic carbonyl carbon of pentanal. This addition is the rate-limiting step and forms two diastereomeric intermediates.[7][10]

-

Intermediate Equilibration: The intermediates can equilibrate, and the thermodynamic favorability of the transition state leading to the trans-alkene is the key to the reaction's stereoselectivity. The steric repulsion between the butyl group from the pentanal and the pentyl group from the phosphonate is minimized in the transition state that ultimately leads to the (E)-alkene.

-

Oxaphosphetane Elimination: The intermediates collapse to form a four-membered ring, an oxaphosphetane, which then undergoes syn-elimination. This concerted, irreversible step yields the final products: the desired (E)-alkene (trans-5-decene) and a water-soluble diethyl phosphate salt.[10]

The strong preference for the (E)-isomer arises because the transition state leading to the trans product allows the bulky alkyl substituents to orient themselves in a less sterically hindered anti-periplanar fashion, which is energetically favored over the syn-periplanar arrangement required for the (Z)-isomer.

Overall Synthetic Workflow

The two-stage synthesis provides a linear and efficient pathway to the target molecule. The workflow is designed for clarity and reproducibility in a standard laboratory setting.

Caption: Overall workflow for the synthesis of trans-5-decene.

Detailed Experimental Protocols

Materials and Reagents

Proper handling of all reagents is critical. Sodium hydride is highly reactive with water and should be handled under an inert atmosphere. Tetrahydrofuran (THF) should be anhydrous.

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount | Moles |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | 1.218 | 15.1 g | 0.10 |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 0.969 | 18.3 g | 0.11 |

| Sodium Hydride (60% disp.) | NaH | 24.00 | ~0.92 | 4.4 g | 0.11 |

| Diethyl Pentylphosphonate | C₉H₂₁O₃P | 208.23 | 0.985 | (Product of Step 1) | ~0.09 |

| Pentanal | C₅H₁₀O | 86.13 | 0.810 | 7.75 g | 0.09 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 250 mL | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | 0.713 | As needed | - |

| Saturated NH₄Cl (aq) | - | - | - | As needed | - |

| Brine | - | - | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 2.66 | As needed | - |

Protocol 1: Synthesis of Diethyl Pentylphosphonate

This protocol details the Michaelis-Arbuzov reaction to prepare the HWE reagent.

-

Setup: Assemble a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

-

Reagent Addition: Charge the flask with 1-bromopentane (15.1 g, 0.10 mol) and triethyl phosphite (18.3 g, 0.11 mol).

-

Reaction: Heat the reaction mixture to 140-150 °C using a heating mantle. The reaction is typically exothermic and will generate bromoethane gas, which should be vented to a fume hood. Maintain this temperature for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by observing the cessation of bromoethane evolution.

-

Purification: After cooling to room temperature, purify the crude product by vacuum distillation to obtain diethyl pentylphosphonate as a colorless oil.

Protocol 2: Synthesis of trans-5-Decene

This protocol outlines the Horner-Wadsworth-Emmons olefination.

-

Inert Atmosphere Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

-

Base Suspension: To the flask, add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and add 150 mL of anhydrous THF.

-

Carbanion Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Add the diethyl pentylphosphonate (product from Protocol 1, ~0.09 mol) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Evolution of hydrogen gas will be observed.

-

Aldehyde Addition: Cool the resulting phosphonate carbanion solution back down to 0 °C. Add a solution of pentanal (7.75 g, 0.09 mol) in 50 mL of anhydrous THF dropwise over 30 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of water and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to yield pure trans-5-decene.

Mechanistic Visualization

The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the diastereomeric intermediates.

Caption: Energy profile dictating (E)-selectivity in the HWE reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a highly reliable and stereoselective route for the synthesis of trans-5-decene from pentanal. The methodology leverages the formation of a thermodynamically favored transition state to ensure the preferential formation of the (E)-alkene. The advantages of this approach, including high yields, excellent stereocontrol, and operational simplicity with straightforward purification, make it an authoritative and field-proven choice for researchers requiring precise control over alkene geometry.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction . Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction . Name-Reaction.com. [Link]

-

Reich, H. J. Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction . University of Wisconsin. [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction . SlideShare. [Link]

-

Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction . Journal of Organic Chemistry, 1999, 64(18), 6815-6821. [Link]

-

Organic Chemistry Portal. Wittig Reaction . Organic-chemistry.org. [Link]

-

Wipf, P. The Wittig Reaction . University of Pittsburgh. [Link]

-

Wikipedia. Wittig reaction . Wikipedia, The Free Encyclopedia. [Link]

-

Organic Syntheses. Preparation of a Horner-Wadsworth-Emmons Reagent . Organic Syntheses, 2005, 82, 151. [Link]

-

Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction . [Link]

-

JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview . Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. The Wittig Reaction . [Link]

-

YouTube. Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene . [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 10. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of trans-5-Decene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of trans-5-decene, contextualized within the fundamental principles of alkene chemistry. It is designed to offer both theoretical understanding and practical, field-proven methodologies for empirical validation.

Introduction: The Imperative of Isomeric Stability

In molecular sciences, particularly in synthetic chemistry and drug development, the precise three-dimensional arrangement of atoms dictates a molecule's physical properties, reactivity, and biological activity. For alkenes, the rigidity of the carbon-carbon double bond gives rise to geometric isomerism, commonly in the cis and trans (or Z and E) forms. Understanding the relative thermodynamic stability of these isomers is paramount for predicting reaction outcomes, controlling product distributions, and designing molecules with optimal conformations for biological targeting.

This whitepaper focuses on trans-5-decene, a disubstituted alkene, as a model system to explore the nuanced factors governing isomeric stability. We will delve into the structural basis for its enhanced stability compared to its cis counterpart and detail rigorous experimental and computational protocols for its quantitative assessment.

Section 1: Foundational Principles of Alkene Stability

The thermodynamic stability of an alkene is a measure of its relative energy content; lower energy molecules are inherently more stable.[1] For geometric isomers like cis- and trans-5-decene, which share the same molecular formula and connectivity, differences in stability arise primarily from subtle variations in their three-dimensional structure.

Steric Hindrance: The Decisive Factor

The most significant contributor to the stability difference between cis and trans isomers is steric hindrance, also known as van der Waals strain.[2][3][4][5][6] In cis isomers, the substituent groups—in this case, the n-butyl groups of 5-decene—are located on the same side of the double bond. This proximity forces their electron clouds into close contact, creating a repulsive interaction that raises the molecule's potential energy and decreases its stability.[2][7][8]

Conversely, in trans isomers, the substituent groups are positioned on opposite sides of the double bond. This arrangement maximizes the distance between them, minimizing steric strain and resulting in a lower energy, more thermodynamically stable molecule.[4][5][9] For the 2-butene system, the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[2][3][10]

Hyperconjugation and Bond Strength

While steric hindrance is the primary determinant, other factors such as hyperconjugation and bond strengths also play a role. Hyperconjugation involves the stabilizing interaction of electrons in adjacent C-H or C-C sigma bonds with the empty π* antibonding orbital of the double bond.[7][11] More substituted alkenes are generally more stable because they have more opportunities for hyperconjugation.[1][11][12]

Additionally, the strength of the bonds involving the sp²-hybridized carbons of the double bond contributes to overall stability. Bonds between sp² and sp³ carbons are slightly stronger than bonds between two sp³ carbons due to the increased s-character of the sp² hybrid orbital, leading to more effective orbital overlap.[7][13]

Section 2: Comparative Analysis of trans-5-Decene vs. cis-5-Decene

Applying the principles above, we can assert that trans-5-decene is thermodynamically more stable than cis-5-decene. The linear n-butyl groups in cis-5-decene are forced into a spatially crowded arrangement, leading to significant steric strain. The trans configuration alleviates this strain entirely.

Caption: Steric hindrance in cis-5-decene versus the more stable trans isomer.

Section 3: Experimental Determination of Thermodynamic Stability

The relative stability of alkene isomers can be determined empirically through several well-established methods. The two most common approaches are measuring the heat of hydrogenation and analyzing the equilibrium concentrations after isomerization.

Method 1: Heat of Hydrogenation (ΔH°hydrog)

Principle: Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond of an alkene to form the corresponding alkane.[7] Both cis- and trans-5-decene hydrogenate to form the same product, n-decane. This reaction is exothermic, releasing energy as the heat of hydrogenation (ΔH°hydrog).

The key insight is that the less stable isomer (cis) starts at a higher potential energy level. Since both isomers end at the same energy level (n-decane), the less stable isomer will release more heat during hydrogenation.[2][3][14] Therefore, a lower heat of hydrogenation corresponds to a more stable alkene.[13]

Caption: Energy diagram for the hydrogenation of cis- and trans-5-decene.

Experimental Protocol: Bomb Calorimetry for Heat of Hydrogenation

This protocol outlines the determination of ΔH°hydrog using a bomb calorimeter, a self-validating system that ensures all evolved heat is measured.

-

Calibration:

-

Accurately weigh a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Combust the standard in the calorimeter and measure the temperature change (ΔT).

-

Calculate the heat capacity (C) of the calorimeter using the formula: C = (H_standard * m_standard) / ΔT_standard. Repeat for statistical validation.

-

-

Sample Preparation:

-

Accurately weigh a sample of high-purity trans-5-decene (approx. 0.5-1.0 g) into a sample holder.

-

Add a precise amount of a platinum or palladium catalyst (e.g., PtO₂ or Pd/C). The catalyst lowers the activation energy but does not affect the overall enthalpy change.[2]

-

-

Hydrogenation:

-

Place the sample holder inside the calorimeter's "bomb."

-

Seal the bomb and purge it with H₂ gas to remove air.

-

Pressurize the bomb with H₂ to a standard pressure (e.g., 30-40 atm).

-

Submerge the bomb in a known volume of water in the insulated calorimeter vessel.

-

Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).

-

Initiate the reaction (e.g., via electrical ignition).

-

-

Data Acquisition & Analysis:

-

Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

-

Extrapolate the cooling curve back to the time of ignition to determine the corrected final temperature (T_final), accounting for heat loss to the surroundings.

-

Calculate the total heat released (q_total) using: q_total = C * (T_final - T_initial).

-

Calculate the molar heat of hydrogenation (ΔH°hydrog) in kJ/mol.

-

-

Validation:

-

Repeat the entire procedure (Steps 2-4) for cis-5-decene.

-

The difference between the two measured heats of hydrogenation gives the difference in stability between the isomers.

-

Data Presentation:

| Isomer | Sample Mass (g) | ΔT (°C) | Measured Heat (kJ) | Molar ΔH°hydrog (kJ/mol) | Relative Stability |

| cis-5-Decene | 0.7013 | 2.55 | -125.1 | -25.0 | Less Stable |

| trans-5-Decene | 0.7013 | 2.45 | -120.2 | -24.0 | More Stable |

| (Note: Data are representative and illustrative.) |

Method 2: Acid-Catalyzed Isomerization Equilibrium

Principle: The interconversion between cis and trans isomers, which does not occur spontaneously, can be catalyzed by a strong acid.[2][3][10] The reaction is allowed to proceed until it reaches equilibrium.

cis-5-decene ⇌ trans-5-decene

At equilibrium, the ratio of the products to reactants is constant and defined by the equilibrium constant, K_eq.

K_eq = [trans-5-decene] / [cis-5-decene]

A K_eq value greater than 1 indicates that the trans isomer is the more stable product and is favored at equilibrium.[15] The difference in Gibbs free energy (ΔG°), which is a direct measure of thermodynamic stability, can be calculated using the equation: ΔG° = -RTln(K_eq).

Experimental Protocol: Establishing and Quantifying Equilibrium

-

Reaction Setup:

-

In a round-bottom flask, dissolve a known quantity of pure cis-5-decene (or trans-5-decene) in an inert solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid. A solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15) is often preferred for safety and ease of removal over mineral acids like H₂SO₄.[16]

-

-

Equilibration:

-

Heat the mixture under reflux with stirring to ensure homogeneity and a sufficient reaction rate.

-

Monitor the reaction progress over time. At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

-

Quench the aliquot immediately in a cold solution of sodium bicarbonate to neutralize the acid catalyst and halt the isomerization.

-

-

Analysis:

-

Analyze the composition of each quenched aliquot using Gas Chromatography (GC). A capillary column suitable for separating nonpolar volatile compounds should be used.

-

The system is considered to be at equilibrium when the cis/trans ratio remains constant over several consecutive time points. This is a critical self-validation step.

-

-

Calculation:

-

From the GC data at equilibrium, determine the final concentrations or peak areas corresponding to cis- and trans-5-decene.

-

Calculate K_eq from the ratio of these values.

-

Calculate ΔG° to quantify the stability difference.

-

Section 4: Computational Approaches

Modern computational chemistry provides a powerful, complementary method for assessing alkene stability.[17] Quantum mechanical methods like Density Functional Theory (DFT) can accurately calculate the potential energy of molecules.[18][19]

Workflow: In Silico Stability Analysis

-

Structure Generation: Build 3D models of both cis- and trans-5-decene.

-

Geometry Optimization: Perform an energy minimization calculation to find the lowest energy conformation for each isomer.

-

Energy Calculation: Using a high-level basis set, calculate the single-point electronic energy for each optimized structure.

-

Comparison: The isomer with the lower calculated energy is predicted to be the more thermodynamically stable. The energy difference can be directly compared with experimental values obtained from calorimetry or equilibrium studies.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Why are trans alkenes more stable than cis alkenes class 11 chemistry CBSE [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. quora.com [quora.com]

- 13. Video: Relative Stabilities of Alkenes [jove.com]

- 14. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 15. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. repositorio.ufrn.br [repositorio.ufrn.br]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to trans-5-Decene: Synthesis, Properties, and Analytical Characterization

A Note on Natural Occurrence: An extensive review of the scientific literature and chemical databases reveals a notable scarcity of documented evidence for the widespread natural occurrence of trans-5-decene. While its isomer, cis-5-decene, has been referenced in the context of insect pheromone synthesis, trans-5-decene is not commonly reported as a constituent of essential oils, a plant volatile, or a semiochemical.[1] This guide, therefore, pivots from an exploration of its natural sources to a comprehensive technical overview of its chemical synthesis, physicochemical properties, and analytical characterization, providing a valuable resource for researchers in organic synthesis and related fields.

Physicochemical Properties of trans-5-Decene

trans-5-Decene (C₁₀H₂₀) is a colorless liquid at room temperature.[2] Its linear structure with a centrally located trans-double bond dictates its physical properties, which are summarized in the table below. The trans configuration generally imparts a higher melting point and lower boiling point compared to its cis-isomer due to more efficient packing in the solid state and a less polar nature.

| Property | Value | Reference |

| CAS Number | 7433-56-9 | [2][3] |

| Molecular Formula | C₁₀H₂₀ | [2][3] |

| Molecular Weight | 140.27 g/mol | [2][3] |

| Boiling Point | 170 °C | [2] |

| Density | 0.74 g/cm³ | [2] |

| Flash Point | 46 °C | [2] |

| Refractive Index | n20/D 1.424 | [4] |

| Solubility | Insoluble in water | [4] |

Synthetic Methodologies for trans-5-Decene

The synthesis of trans-5-decene, as with other trans-alkenes, can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereoselectivity, the availability of starting materials, and the scale of the reaction.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][5] To achieve a high selectivity for the trans-alkene, stabilized or semi-stabilized ylides are typically employed.[6] The Schlosser modification of the Wittig reaction is particularly effective for generating E-alkenes from non-stabilized ylides.[5]

A plausible synthetic route to trans-5-decene via the Wittig reaction would involve the reaction of pentanal with the ylide generated from pentyltriphenylphosphonium bromide.

Protocol: Wittig Synthesis of trans-5-Decene

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pentyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the suspension with vigorous stirring. The formation of the deep red or orange color of the ylide indicates a successful reaction.

-

Aldehyde Addition: Once ylide formation is complete, add an equimolar amount of pentanal, also dissolved in anhydrous THF, dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a non-polar organic solvent such as diethyl ether or hexane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to isolate trans-5-decene.

Sources

An In-depth Technical Guide to the Isomers of Decene: Structure, Properties, and Differentiation

Abstract

Decene, an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀, is a cornerstone in various industrial applications, from polymer production to the synthesis of specialty chemicals.[1] Its utility, however, is not monolithic; it exists as a multitude of structural isomers, each conferring distinct physical and chemical properties. This guide provides a comprehensive exploration of the primary isomers of decene, focusing on the structural nuances that differentiate them. We will delve into positional and geometric isomerism within linear decenes, touch upon the vast complexity of branched-chain isomers, and detail the authoritative IUPAC nomenclature. Furthermore, this paper will present the causal relationships between isomeric structures and their physicochemical properties. Crucially, we will outline field-proven analytical methodologies, including detailed protocols for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the effective separation and identification of these closely related compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of decene isomers.

Introduction: The Chemical Diversity of Decene

Decene is an alkene containing a ten-carbon chain and a single carbon-carbon double bond.[2][3] This simple definition belies a significant structural diversity. The concept of isomerism—where molecules share the same molecular formula but differ in the arrangement of their atoms—is central to understanding the chemistry of decene. These structural variations are not trivial; they profoundly influence properties such as boiling point, density, reactivity, and ultimately, suitability for specific applications.[1] For instance, 1-decene, a linear alpha-olefin, is of paramount industrial importance due to the high reactivity of its terminal double bond, making it a valuable comonomer and chemical intermediate.[2][4] Internal olefins, such as 2-decene or 3-decene, exhibit different reactivity patterns. This guide will systematically deconstruct the isomeric landscape of decene, providing the technical foundation required for its precise application and analysis.

Classification of Decene Isomers

The isomers of decene can be broadly categorized based on the nature of their structural differences. For clarity, we will focus primarily on linear decenes, which provide clear examples of positional and geometric isomerism, before briefly addressing the expansive world of branched isomers.

Positional Isomers

Positional isomers differ in the location of the functional group—in this case, the carbon-carbon double bond—along the parent carbon chain.[5] In an unbranched, ten-carbon chain, the double bond can be located at five distinct positions, giving rise to five primary positional isomers:

-

1-Decene: The double bond is between carbon 1 and 2.

-

2-Decene: The double bond is between carbon 2 and 3.

-

3-Decene: The double bond is between carbon 3 and 4.

-

4-Decene: The double bond is between carbon 4 and 5.

-

5-Decene: The double bond is between carbon 5 and 6.

The numbering of the chain always starts from the end that gives the double bond the lowest possible number.[6][7]

Geometric (Cis/Trans) Isomers

Geometric isomerism, also known as cis-trans isomerism, arises due to restricted rotation around the carbon-carbon double bond. This type of isomerism is possible for all linear decene positional isomers except 1-decene.

-

Cis-isomer: The two higher-priority substituent groups (in this case, the alkyl chains) are on the same side of the double bond.

-

Trans-isomer (or E-isomer): The two higher-priority substituent groups are on opposite sides of the double bond.